molecular formula C8H17NO3S B13153361 N-(oxan-4-yl)propane-2-sulfonamide

N-(oxan-4-yl)propane-2-sulfonamide

Cat. No.: B13153361
M. Wt: 207.29 g/mol
InChI Key: DNURJAYQHVOGKC-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)propane-2-sulfonamide is a chemical compound with the molecular formula C8H17NO3S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)propane-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of oxan-4-ylamine with propane-2-sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Oxan-4-ylamine Preparation: Oxan-4-ylamine can be synthesized from oxane (tetrahydropyran) through a series of steps involving oxidation and amination.

    Sulfonamide Formation: The oxan-4-ylamine is then reacted with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(oxan-4-yl)propane-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)propane-2-sulfonamide involves its interaction with biological targets, particularly enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide used as an antibacterial agent.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

N-(oxan-4-yl)propane-2-sulfonamide is unique due to its specific structure, which includes an oxane ring. This structural feature may impart distinct chemical and biological properties compared to other sulfonamides .

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-(oxan-4-yl)propane-2-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-7(2)13(10,11)9-8-3-5-12-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

DNURJAYQHVOGKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1

Origin of Product

United States

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